![molecular formula C12H10F2O2 B11880750 1-(Difluoromethoxy)naphthalene-6-methanol](/img/structure/B11880750.png)
1-(Difluoromethoxy)naphthalene-6-methanol
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Overview
Description
1-(Difluoromethoxy)naphthalene-6-methanol is a chemical compound with the molecular formula C12H10F2O2 and a molecular weight of 224.2 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with a methanol group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a catalyst under controlled temperature and pressure conditions
Industrial Production Methods
Industrial production of 1-(Difluoromethoxy)naphthalene-6-methanol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)naphthalene-6-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-6-carboxaldehyde, while reduction could produce 1-(difluoromethoxy)naphthalene .
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-6-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)naphthalene-6-methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The difluoromethoxy group can influence the compound’s binding affinity and specificity, while the methanol group may affect its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(Methoxy)naphthalene-6-methanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(Trifluoromethoxy)naphthalene-6-methanol: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.
1-(Difluoromethoxy)naphthalene-2-methanol: The methanol group is positioned differently on the naphthalene ring.
Uniqueness
1-(Difluoromethoxy)naphthalene-6-methanol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
1-(Difluoromethoxy)naphthalene-6-methanol is a synthetic organic compound characterized by its unique difluoromethoxy group, which enhances its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H10F2O2 |
Molecular Weight | 224.20 g/mol |
IUPAC Name | [6-(difluoromethoxy)naphthalen-2-yl]methanol |
InChI Key | HSMZBWACUFEDRX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC(=C2)OC(F)F)C=C1CO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethoxy group increases the compound's lipophilicity, facilitating its penetration across cell membranes. Once inside the cell, it can modulate the activity of various enzymes and receptors, influencing numerous biological pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
- Antimicrobial Effects : Preliminary studies suggest that it could possess antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activity of compounds similar to this compound:
- Study on Antioxidant Properties : A study demonstrated that naphthalene derivatives exhibit significant antioxidant activity, which may be enhanced in the presence of difluoromethoxy groups. This suggests that this compound could be effective in preventing oxidative damage in cells.
- Anti-inflammatory Research : In a controlled study, naphthalene derivatives were shown to inhibit the expression of inflammatory markers in vitro. This implies that this compound may also exert similar anti-inflammatory effects.
- Antimicrobial Activity Assessment : A recent investigation into the antimicrobial properties of naphthalene derivatives found that compounds with halogen substitutions (like difluoromethoxy) exhibited enhanced activity against Gram-positive bacteria. This positions this compound as a candidate for further antimicrobial research.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Antioxidant Activity | Anti-inflammatory Effects | Antimicrobial Activity |
---|---|---|---|
2-(Methoxymethoxy)naphthalene-6-methanol | Moderate | Low | Moderate |
2-(Ethoxymethoxy)naphthalene-6-methanol | Low | Moderate | Low |
This compound | High | High | High |
Properties
Molecular Formula |
C12H10F2O2 |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
[5-(difluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-11-3-1-2-9-6-8(7-15)4-5-10(9)11/h1-6,12,15H,7H2 |
InChI Key |
GAAUBBAOEWAMOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C(=C1)OC(F)F |
Origin of Product |
United States |
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